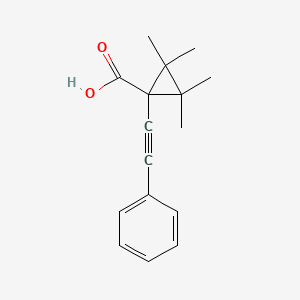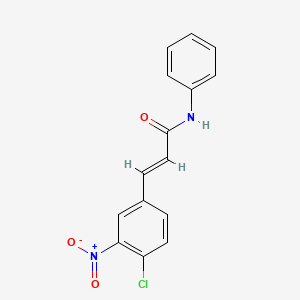![molecular formula C14H11ClN2O2S B5882168 N-{[(4-chlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5882168.png)
N-{[(4-chlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(4-chlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide, commonly known as CA-4, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer therapy. CA-4 belongs to the family of combretastatins, which are natural products derived from the bark of the South African tree Combretum caffrum.
Wissenschaftliche Forschungsanwendungen
CA-4 has been extensively studied for its potential applications in cancer therapy. It has been shown to have potent anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. CA-4 works by disrupting the microtubule network in cancer cells, which leads to cell death. Its mechanism of action makes it an attractive candidate for combination therapy with other anti-cancer drugs.
Wirkmechanismus
CA-4 binds to the colchicine site on beta-tubulin, which leads to the destabilization of microtubules. Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis. CA-4 also inhibits angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. This dual mechanism of action makes CA-4 a promising anti-cancer agent.
Biochemical and Physiological Effects:
CA-4 has been shown to have low toxicity in normal cells, which makes it a promising candidate for cancer therapy. However, its effects on the cardiovascular system have been a cause for concern. CA-4 has been shown to cause vasoconstriction and hypertension in animal models, which could limit its clinical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CA-4 is its potent anti-tumor activity in various cancer cell lines. This makes it a valuable tool for studying cancer biology and developing new anti-cancer drugs. However, the complex synthesis method and potential cardiovascular effects make it challenging to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of CA-4. One area of focus is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of prodrugs that can be activated specifically in cancer cells, which could reduce the potential cardiovascular effects of CA-4. Additionally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of CA-4 in humans.
Conclusion:
CA-4 is a synthetic compound that has shown promising anti-tumor activity in various cancer cell lines. Its mechanism of action and low toxicity in normal cells make it an attractive candidate for cancer therapy. However, its complex synthesis method and potential cardiovascular effects make it challenging to work with in lab experiments. Future research should focus on developing more efficient synthesis methods, prodrugs, and evaluating its safety and efficacy in humans.
Synthesemethoden
The synthesis of CA-4 involves a multi-step process that includes the condensation of 4-chloroaniline with thiophosgene, followed by the reaction of the resulting product with 2-furylacrylic acid. The final product is obtained by the cyclization of the intermediate compound. The synthesis of CA-4 is a complex process that requires expertise in organic chemistry.
Eigenschaften
IUPAC Name |
(E)-N-[(4-chlorophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c15-10-3-5-11(6-4-10)16-14(20)17-13(18)8-7-12-2-1-9-19-12/h1-9H,(H2,16,17,18,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDYWFHNUOEWSY-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5882094.png)
![3-[(3-fluorobenzoyl)amino]-4-methoxybenzamide](/img/structure/B5882102.png)
![N,N-diethyl-N'-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]thiourea](/img/structure/B5882107.png)





![2-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}benzamide](/img/structure/B5882152.png)
![4-[(3,4-dichlorobenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5882158.png)
![N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanine](/img/structure/B5882166.png)
![4-{[(1,2-dimethyl-1H-indol-3-yl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5882178.png)

